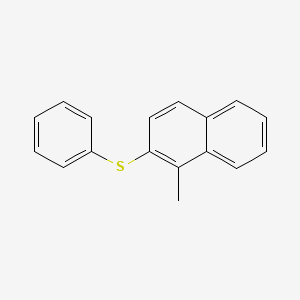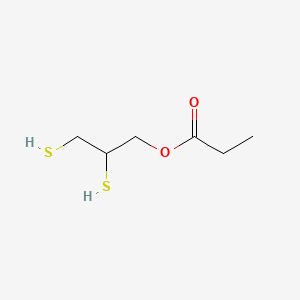
Propionic acid, 2,3-dimercaptopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionic acid, 2,3-dimercaptopropyl ester is an organic compound that belongs to the ester family Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors This particular ester is formed from propionic acid and 2,3-dimercaptopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2,3-dimercaptopropyl ester typically involves the esterification of propionic acid with 2,3-dimercaptopropanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as:
CH3CH2COOH+HSCH2CH(SH)OH→CH3CH2COOCH2CH(SH)SH+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and reaction of the propionic acid and 2,3-dimercaptopropanol. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propionic acid, 2,3-dimercaptopropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be cleaved in the presence of water and an acid or base catalyst, reverting to propionic acid and 2,3-dimercaptopropanol.
Oxidation: The thiol groups in the ester can be oxidized to form disulfides.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or iodine.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propionic acid and 2,3-dimercaptopropanol.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Propionic acid, 2,3-dimercaptopropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways involving thiol groups.
Medicine: Investigated for its potential therapeutic properties, particularly in detoxification processes due to its thiol groups.
Industry: Utilized in the production of specialty chemicals and as a precursor for other functionalized esters.
Mécanisme D'action
The mechanism of action of propionic acid, 2,3-dimercaptopropyl ester involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, which are important in protein folding and stability. The ester can also act as a chelating agent, binding to metal ions and facilitating their removal from biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid, 2,3-dimercaptopropanol: Similar in structure but lacks the ester bond.
Propionic acid, 2-mercaptoethyl ester: Contains a single thiol group instead of two.
Butyric acid, 2,3-dimercaptopropyl ester: Similar ester but derived from butyric acid instead of propionic acid.
Uniqueness
Propionic acid, 2,3-dimercaptopropyl ester is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential applications in detoxification and metal chelation. This makes it particularly valuable in fields such as medicine and biochemistry.
Propriétés
Numéro CAS |
99116-01-5 |
|---|---|
Formule moléculaire |
C6H12O2S2 |
Poids moléculaire |
180.3 g/mol |
Nom IUPAC |
2,3-bis(sulfanyl)propyl propanoate |
InChI |
InChI=1S/C6H12O2S2/c1-2-6(7)8-3-5(10)4-9/h5,9-10H,2-4H2,1H3 |
Clé InChI |
VYTRTPDGUKGQRH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)OCC(CS)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


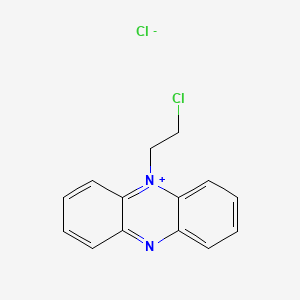

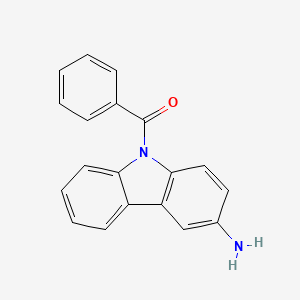
![Ethyl 2-methyl-2-[methyl(diphenyl)silyl]decanoate](/img/structure/B14351559.png)
![4-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B14351564.png)
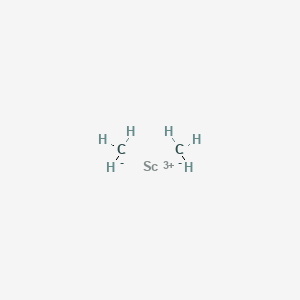
![1-[2-(4-Phenoxyphenoxy)ethoxy]pyrrolidine-2,5-dione](/img/structure/B14351576.png)

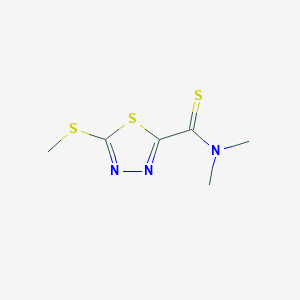

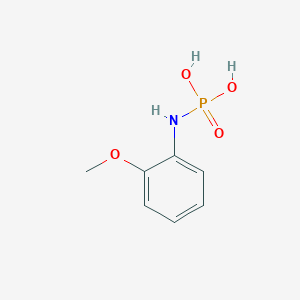

![2-Phenylspiro[4.4]nona-1,3-diene](/img/structure/B14351606.png)
